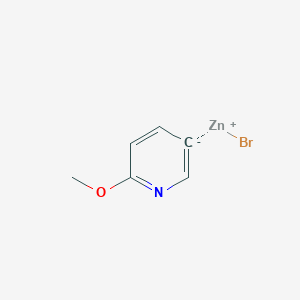
(6-Methoxypyridin-3-yl)zinc bromide, 0.25 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methoxypyridin-3-yl)zinc bromide, 0.25 M in THF, is a zinc-containing organic compound that has been used in a variety of laboratory experiments. It is a white, crystalline solid that is soluble in THF, a common solvent. It is a versatile reagent that has been used in a number of synthetic reactions, including the synthesis of heterocyclic compounds. The compound has also been studied for its potential applications in the field of medicine, as it has been shown to have a number of biochemical and physiological effects.
科学的研究の応用
(6-Methoxypyridin-3-yl)zinc bromide, 0.25 M in THF, has a number of scientific research applications. It has been used in the synthesis of heterocyclic compounds, as well as in the synthesis of organic compounds such as amines and alcohols. It has also been used in the synthesis of polymers, as it can be used to catalyze the polymerization of vinyl monomers. In addition, the compound has been studied for its potential applications in the field of medicine, as it has been shown to have a number of biochemical and physiological effects.
作用機序
The mechanism of action of (6-Methoxypyridin-3-yl)zinc bromide, 0.25 M in THF, is not completely understood. It is believed that the compound acts as a Lewis acid, forming a coordination complex with the substrate. This coordination complex facilitates the reaction, allowing for the formation of the desired product.
Biochemical and Physiological Effects
This compound, has been studied for its potential applications in the field of medicine. It has been shown to have a number of biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of certain cancer cells in vitro, as well as to reduce inflammation. It has also been shown to reduce the level of cholesterol in the blood, as well as to reduce the risk of cardiovascular disease.
実験室実験の利点と制限
(6-Methoxypyridin-3-yl)zinc bromide, 0.25 M in THF, has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of the compound is its solubility in THF, which makes it easy to use in a variety of reactions. Additionally, the compound is relatively stable, and can be stored for long periods of time without significant degradation. However, the compound is sensitive to heat and can decompose at higher temperatures, so it is important to keep the reaction temperature as low as possible. Additionally, the compound is toxic, so it is important to take proper safety precautions when handling it.
将来の方向性
The potential applications of (6-Methoxypyridin-3-yl)zinc bromide, 0.25 M in THF, are far-reaching. Future research could focus on further exploring the compound’s potential applications in medicine, as well as its potential use in the synthesis of other compounds. Additionally, research could be done to explore the compound’s potential uses in other fields, such as materials science or biotechnology. Finally, research could be done to further understand the compound’s mechanism of action, as well as to explore potential new synthesis methods.
合成法
(6-Methoxypyridin-3-yl)zinc bromide, 0.25 M in THF, can be synthesized from the reaction of zinc bromide and 6-methoxypyridine in a THF solution. The reaction is carried out in an inert atmosphere, such as nitrogen or argon. It is important to note that the reaction must be carried out at a low temperature, as the compound is sensitive to heat and can decompose at higher temperatures.
特性
IUPAC Name |
bromozinc(1+);6-methoxy-3H-pyridin-3-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO.BrH.Zn/c1-8-6-4-2-3-5-7-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOGPLPHFGDYCB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=[C-]C=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














